Cas no 2171169-11-0 (4-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobut-2-enoic acid)

4-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobut-2-enoic acid structure
2171169-11-0 structure
Product name:4-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobut-2-enoic acid
CAS No:2171169-11-0
MF:C24H26N2O6
MW:438.473046779633
CID:6125890
PubChem ID:165737357

4-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobut-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobut-2-enoic acid
    • EN300-1567754
    • 2171169-11-0
    • 4-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]but-2-enoic acid
    • Inchi: 1S/C24H26N2O6/c1-15(31-2)22(23(29)25-13-7-12-21(27)28)26-24(30)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-12,15,20,22H,13-14H2,1-2H3,(H,25,29)(H,26,30)(H,27,28)/b12-7+/t15-,22+/m1/s1
    • InChI Key: JEWLYNULPXTASO-OKOQIHGOSA-N
    • SMILES: O(C(N[C@H](C(NC/C=C/C(=O)O)=O)[C@@H](C)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.17908655g/mol
  • Monoisotopic Mass: 438.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 114Ų

4-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobut-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1567754-250mg
4-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]but-2-enoic acid
2171169-11-0
250mg
$3099.0 2023-09-24
Enamine
EN300-1567754-1.0g
4-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]but-2-enoic acid
2171169-11-0
1g
$3368.0 2023-06-04
Enamine
EN300-1567754-5.0g
4-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]but-2-enoic acid
2171169-11-0
5g
$9769.0 2023-06-04
Enamine
EN300-1567754-10.0g
4-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]but-2-enoic acid
2171169-11-0
10g
$14487.0 2023-06-04
Enamine
EN300-1567754-2500mg
4-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]but-2-enoic acid
2171169-11-0
2500mg
$6602.0 2023-09-24
Enamine
EN300-1567754-0.25g
4-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]but-2-enoic acid
2171169-11-0
0.25g
$3099.0 2023-06-04
Enamine
EN300-1567754-0.05g
4-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]but-2-enoic acid
2171169-11-0
0.05g
$2829.0 2023-06-04
Enamine
EN300-1567754-2.5g
4-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]but-2-enoic acid
2171169-11-0
2.5g
$6602.0 2023-06-04
Enamine
EN300-1567754-0.5g
4-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]but-2-enoic acid
2171169-11-0
0.5g
$3233.0 2023-06-04
Enamine
EN300-1567754-10000mg
4-[(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]but-2-enoic acid
2171169-11-0
10000mg
$14487.0 2023-09-24

Additional information on 4-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobut-2-enoic acid

Recent Advances in the Study of 4-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobut-2-enoic acid (CAS: 2171169-11-0)

The compound 4-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobut-2-enoic acid (CAS: 2171169-11-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxybutanamido moiety, has been explored for its potential applications in peptide synthesis, drug delivery, and targeted therapeutics. Recent studies have focused on its role as a versatile building block in the development of novel bioactive compounds.

One of the key areas of research involving this compound is its utility in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary protection of amino groups during peptide chain assembly, and the presence of the methoxybutanamido side chain offers additional steric and electronic modulation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit enhanced stability and reactivity under SPPS conditions, making them valuable for the synthesis of complex peptides with improved yields and purity.

In addition to its synthetic applications, 4-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobut-2-enoic acid has been investigated for its potential as a prodrug or a drug conjugate. Researchers have leveraged its structural flexibility to design conjugates that improve the pharmacokinetic properties of therapeutic agents. For instance, a recent preclinical study highlighted its use in the development of targeted anticancer prodrugs, where the compound served as a linker to enhance tumor-specific delivery and reduce off-target effects. The study reported promising results in vitro and in vivo, with significant tumor growth inhibition observed in murine models.

Another emerging application of this compound is in the field of bioconjugation. Its reactive carboxylate group and the Fmoc-protected amine allow for selective modifications, enabling the attachment of various functional groups or biomolecules. A 2024 publication in ACS Chemical Biology detailed its use in the site-specific modification of proteins, facilitating the development of antibody-drug conjugates (ADCs) with improved homogeneity and therapeutic efficacy. The study underscored the compound's potential to address challenges in ADC manufacturing, such as aggregation and heterogeneity.

Despite these advancements, challenges remain in the optimization of 4-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobut-2-enoic acid for large-scale applications. Issues such as solubility, stability under physiological conditions, and scalability of synthesis require further investigation. Ongoing research aims to address these limitations through structural modifications and the development of novel synthetic routes. Collaborative efforts between academia and industry are expected to drive innovation in this area, paving the way for broader clinical and industrial adoption.

In conclusion, 4-(2S,3R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidobut-2-enoic acid (CAS: 2171169-11-0) represents a promising scaffold in chemical biology and medicinal chemistry. Its versatility in peptide synthesis, drug conjugation, and bioconjugation highlights its potential to contribute to the development of next-generation therapeutics. Future research will likely focus on refining its properties and expanding its applications, ultimately translating these findings into clinically relevant solutions.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd